4-Pyridinylboronic acid MIDA ester

Description

Properties

IUPAC Name |

6-methyl-2-pyridin-4-yl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(17-10(15)7-13)8-2-4-12-5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUPUWZQLRQASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746241 | |

| Record name | 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104636-72-7 | |

| Record name | 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Pyridinylboronic Acid MIDA Ester: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Introduction: The Advent of Controlled Reactivity in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, the utility of this powerful transformation has historically been hampered by the inherent instability of many boronic acids.[1] This is particularly true for heteroaromatic boronic acids, such as those containing a pyridine moiety, which are prone to decomposition, thereby complicating their storage and reducing their efficacy in coupling reactions.[1][2] The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this long-standing challenge.[1][2][3]

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of 4-Pyridinylboronic acid MIDA ester, a key building block for researchers and professionals in drug discovery and materials science. By protecting the boronic acid functionality, the MIDA ligand imparts exceptional stability, allowing for precise control over its reactivity and enabling its participation in complex, multi-step synthetic sequences.[3][4]

Physicochemical Properties: A Foundation of Stability

This compound is a white to off-white solid that exhibits remarkable stability compared to its free boronic acid counterpart.[5][6] This enhanced stability is a direct consequence of the tridentate MIDA ligand chelating the boron atom, which rehybridizes the boron center from a reactive sp² state to a more stable sp³ state.[1] This structural change effectively shields the vacant p-orbital on the boron, which is necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle, thus rendering the MIDA boronate unreactive under anhydrous cross-coupling conditions.[1][4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BN₂O₄ | [7] |

| Molecular Weight | 234.02 g/mol | [7] |

| CAS Number | 1104636-72-7 | [7] |

| Physical Form | Solid | [7] |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| Purity | Typically ≥95% | [7] |

A key advantage of MIDA boronates, including the 4-pyridinyl derivative, is their compatibility with silica gel chromatography.[4][5][6] This allows for straightforward purification, a significant improvement over many notoriously unstable boronic acids.[4] Furthermore, MIDA boronates are generally benchtop stable, tolerant to air and moisture, which simplifies handling and storage procedures.[1][5][6]

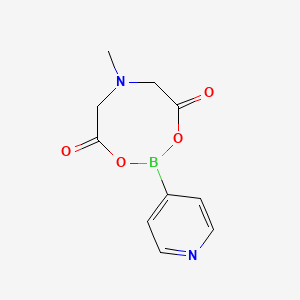

Structural Representation

The structure of this compound, with the MIDA ligand forming a stable bicyclic system around the boron atom, is crucial to its unique properties.

Caption: Structure of this compound.

Synthesis and Purification: Enabling Access to a Versatile Building Block

The synthesis of this compound typically involves the condensation reaction between 4-pyridinylboronic acid and N-methyliminodiacetic acid (MIDA). While early methods involved high-temperature dehydrative condensation, milder and more efficient protocols have been developed.[8] A significant advancement is the use of MIDA anhydride, which acts as both the reagent and an in situ desiccant, allowing the reaction to proceed under milder conditions and simplifying the process.[9]

General Synthetic Protocol using MIDA Anhydride

This protocol is a generalized procedure based on modern synthetic advancements.

-

Reagent Preparation: In a round-bottomed flask, 4-pyridinylboronic acid (1.0 equiv) and MIDA anhydride (1.5-3.0 equiv) are combined under an inert atmosphere (e.g., nitrogen or argon).[10]

-

Solvent Addition: Anhydrous dioxane is added to the flask to form a suspension.[10]

-

Reaction: The mixture is heated (typically around 70-80°C) with stirring. The reaction progress can be monitored by techniques such as TLC or LC-MS.[10]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product can be isolated. A key advantage of MIDA boronates is their unique binary affinity for silica gel. They are minimally mobile in less polar solvents like diethyl ether but can be readily eluted with more polar solvents such as tetrahydrofuran (THF).[8] This property allows for a simple and efficient purification process, often referred to as a "catch-and-release" strategy.[8]

Reactivity and Applications: Controlled Deprotection and Cross-Coupling

The cornerstone of this compound's utility lies in its ability to undergo controlled deprotection to release the reactive boronic acid in situ. This deprotection is readily achieved under mild aqueous basic conditions, using reagents such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) at room temperature.[1][4] This "slow-release" mechanism is particularly advantageous when dealing with unstable boronic acids, as it maintains a low concentration of the reactive species in the reaction mixture, thereby minimizing side reactions like protodeboronation and homocoupling.[3]

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions, particularly for the synthesis of biaryl and heteroaryl compounds containing a 4-pyridinyl moiety. This motif is prevalent in many biologically active molecules and pharmaceutical agents.[11][12][13]

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Iterative Cross-Coupling: Building Molecular Complexity

The stability of the MIDA boronate group to anhydrous cross-coupling conditions allows for a powerful synthetic strategy known as iterative cross-coupling (ICC).[4][5][14] In this approach, a bifunctional building block containing both a halide and a MIDA boronate can be selectively coupled at the halide position. The resulting product, which still contains the intact MIDA boronate, can then be deprotected and subjected to a subsequent coupling reaction. This iterative process enables the rapid and controlled assembly of complex organic molecules from simple building blocks.[4][5]

Handling and Storage: Ensuring Long-Term Viability

Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C. It is important to protect it from moisture to prevent premature hydrolysis of the MIDA group.

-

Handling: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[7] While generally stable, it is good practice to handle it in a well-ventilated area or a fume hood.

Conclusion: A Key Enabler for Modern Synthesis

This compound represents a significant advancement in the field of organic synthesis. Its exceptional stability, coupled with the ability for controlled, in situ release of the reactive boronic acid, has overcome many of the limitations associated with traditional boronic acids. For researchers and scientists in drug development and materials science, this versatile building block provides a reliable and efficient tool for the construction of complex molecules containing the important 4-pyridinyl scaffold, thereby accelerating the pace of innovation.

References

-

Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing). Available at: [Link]

-

Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of MIDA Boronates - ResearchGate. Available at: [Link]

-

Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

MIDA boronate | Chem-Station Int. Ed. Available at: [Link]

-

Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed. Available at: [Link]

-

Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF - ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. Available at: [Link]

-

A Mild and Simple Method for Making MIDA Boronates - ChemRxiv. Available at: [Link]

-

Preparation of MIDA Anhydride and Reaction with Boronic Acids - Organic Syntheses. Available at: [Link]

-

(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Available at: [Link]

-

Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound - DergiPark. Available at: [Link]

-

Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed. Available at: [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. MIDA Boronates [sigmaaldrich.com]

- 2. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 7. 4-吡啶基硼酸甲基亚氨基二乙酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. orgsyn.org [orgsyn.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

synthesis of 4-Pyridinylboronic acid MIDA ester

An In-depth Technical Guide to the Synthesis of 4-Pyridinylboronic Acid MIDA Ester

Authored by a Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals and advanced materials. Pyridinyl scaffolds are ubiquitous in drug-like molecules, making their corresponding boronic acids highly valuable building blocks. However, the inherent instability of many heteroaryl boronic acids, particularly pyridinyl derivatives, presents significant challenges related to storage, handling, and reaction efficiency due to facile protodeboronation.[1][2] This guide provides an in-depth examination of the , a bench-stable, chromatographically-purifiable, and highly effective surrogate for its notoriously unstable parent boronic acid. By complexing the boronic acid with N-methyliminodiacetic acid (MIDA), the boron center is reversibly shifted from a reactive sp²-hybridized state to a stable, tetracoordinate sp³-hybridized state.[3] This transformation not only confers exceptional stability but also enables a "slow-release" mechanism under mild aqueous basic conditions, delivering the reactive boronic acid in situ for high-yielding cross-coupling reactions.[1][4] We will explore the primary synthetic routes, provide detailed, field-proven protocols, and discuss the causality behind critical experimental choices, offering researchers a comprehensive resource for leveraging this powerful building block.

The Challenge with Pyridinylboronic Acids: A Case for Protection

Pyridinylboronic acids are notoriously prone to decomposition. The electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom contribute to multiple degradation pathways, most notably protodeboronation, where the C-B bond is cleaved.[5] This instability is often exacerbated under the thermal and basic conditions required for cross-coupling, leading to diminished yields and reproducibility issues.

The MIDA ligand, developed by the Burke group, provides a robust solution. The resulting MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop under air.[2][6] This stability extends to compatibility with a wide range of synthetic reagents and, crucially, silica gel chromatography, which is often incompatible with free boronic acids.[7]

Caption: The reversible MIDA protection strategy.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound is a two-stage process: first, the formation of the pyridinyl-boron bond, and second, the complexation with the MIDA ligand. The choice of strategy for the initial borylation depends on factors such as starting material availability, functional group tolerance, and scalability.

Strategy A: Palladium-Catalyzed Borylation of 4-Halopyridines (Miyaura Borylation)

This is arguably the most common and versatile method for synthesizing aryl and heteroaryl boronic esters. The reaction involves the palladium-catalyzed coupling of a 4-halopyridine (typically chloro-, bromo-, or iodo-) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

Causality: The choice of halide is a balance of reactivity and cost. 4-bromopyridine is a common starting point, offering higher reactivity than the chloride without the higher cost of the iodide. The palladium catalyst (e.g., Pd(dppf)Cl₂) and a suitable base (e.g., potassium acetate) are critical for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The pinacol ester formed is an intermediate that can be isolated or, more efficiently, used directly in the subsequent MIDA protection step.

Strategy B: Halogen-Metal Exchange followed by Borylation

A classic and cost-effective method involves the formation of an organometallic intermediate from a 4-halopyridine.

-

Halogen-Metal Exchange: A 4-halopyridine is treated with an organolithium reagent (like n-butyllithium) or converted to a Grignard reagent at low temperatures (-78 °C). This generates a highly nucleophilic 4-pyridinyl anion.

-

Borylation: This nucleophile is then quenched with a boron electrophile, such as triisopropyl borate B(OiPr)₃.

-

Hydrolysis: Acidic workup hydrolyzes the resulting borate complex to yield the free 4-pyridinylboronic acid.

Trustworthiness: This method is highly reliable but less tolerant of functional groups that are incompatible with strongly basic/nucleophilic organometallic reagents (e.g., esters, ketones). The low temperatures are critical to prevent side reactions. The resulting boronic acid is typically used immediately in the next step due to its instability.

Caption: Primary synthetic workflows to the target compound.

The MIDA Protection Step: A Modern Protocol

While early methods for MIDA protection involved harsh dehydrative condensation with MIDA diacid at high temperatures (Dean-Stark conditions), a superior protocol utilizing MIDA anhydride has been developed.[8] This method is milder, proceeds under non-acidic conditions, and is compatible with a wider range of sensitive functional groups.[8][9]

Mechanism: MIDA anhydride serves as both the MIDA source and an in situ desiccant. It reacts with the boronic acid to form an intermediate ester, and the second hydroxyl group of the boronic acid then displaces the anhydride's carboxylate, closing the bicyclic MIDA boronate structure and releasing a molecule of MIDA diacid as a byproduct. The reaction is typically driven to completion by heating in an anhydrous solvent like dioxane.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a controlled laboratory setting. All appropriate safety precautions must be taken.

Protocol 1: Synthesis of this compound from 4-Bromopyridine

This two-step, one-pot procedure leverages a Miyaura borylation followed by direct conversion using MIDA anhydride.

PART A: Miyaura Borylation to Pinacol Ester Intermediate

-

Reagents & Setup: To an oven-dried Schlenk flask, add 4-bromopyridine hydrochloride (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent & Inerting: Cap the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Stir the mixture at 80-90 °C under a positive pressure of nitrogen. Monitor the reaction by TLC or GC-MS for the consumption of 4-bromopyridine (typically 4-12 hours).

-

Cooldown: Once the reaction is complete, cool the flask to room temperature. The crude mixture containing the 4-pyridinylboronic acid pinacol ester is used directly in the next step.

PART B: MIDA Protection

-

Reagent Addition: To the crude reaction mixture from Part A, add N-methyliminodiacetic anhydride (MIDA anhydride) (2.0-3.0 eq).[7][10]

-

Reaction: Heat the flask to 70 °C and stir for 12-24 hours. A white precipitate of the MIDA ester product will typically form.[7]

-

Workup: Cool the reaction to room temperature. Filter the solid precipitate and wash the cake with cold dioxane and then diethyl ether to remove soluble impurities.

-

Purification: The filtered solid is often of high purity. If necessary, further purification can be achieved by recrystallization or by silica gel column chromatography (a key advantage of the MIDA ester), typically using a dichloromethane/methanol or ethyl acetate/hexanes gradient.

-

Characterization: Confirm the structure and purity of the final product, this compound, by ¹H NMR, ¹³C NMR, and HRMS.

Data Summary and Troubleshooting

| Parameter | Strategy A (Miyaura) | Strategy B (Halogen-Metal Exchange) |

| Starting Material | 4-Halopyridine (Cl, Br, I) | 4-Halopyridine (Br, I) |

| Key Reagents | Pd catalyst, Base, B₂pin₂ | n-BuLi or Mg, B(OiPr)₃ |

| Temperature | 80-90 °C | -78 °C |

| Typical Yield | Good to Excellent | Good to Excellent |

| Pros | High functional group tolerance, commercially available reagents. | Cost-effective for large scale, classic well-understood method. |

| Cons | Cost of palladium catalyst, potential for catalyst poisoning. | Requires cryogenic temperatures, intolerant of electrophilic functional groups. |

Field-Proven Insights & Troubleshooting:

-

Low Borylation Yield: Ensure all reagents and solvents are anhydrous. The pyridine nitrogen can inhibit the palladium catalyst; using a robust ligand like dppf or SPhos is crucial.[5][11]

-

Incomplete MIDA Protection: MIDA anhydride is moisture-sensitive. Ensure it is handled under an inert atmosphere. Using a slight excess (up to 3 equivalents) can help drive the reaction to completion.[8]

-

Product Precipitation: The MIDA ester is often poorly soluble in the reaction solvent, which aids in its isolation. If no precipitate forms, the product may need to be isolated by concentrating the reaction mixture and purifying by chromatography.

Conclusion

The represents a critical enabling technology for modern drug discovery and materials science. By leveraging the MIDA protecting group, the inherent instability of the parent boronic acid is overcome, providing a robust, easy-to-handle, and highly effective building block. The presented synthetic strategies, particularly the pathway involving Miyaura borylation followed by the mild MIDA anhydride protection, offer a reliable and broadly applicable route for researchers. This guide provides the foundational knowledge and practical protocols necessary to confidently synthesize and utilize this powerful reagent, paving the way for its application in iterative cross-coupling and the streamlined construction of complex molecular architectures.[12]

References

- Title: Iridium-catalyzed C-H borylation of substituted pyridines Source: American Chemical Society URL

- Title: Iridium-catalyzed C–H borylation of pyridines Source: RSC Publishing URL

- Title: Pyridine-Catalyzed Radical Borylation of Aryl Halides Source: ACS Publications URL

- Title: Iridium-catalyzed C-H borylation of pyridines Source: PubMed URL

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

-

Title: Preparation of MIDA Anhydride and Reaction with Boronic Acids Source: Organic Syntheses URL: [Link]

-

Title: Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling Source: PubMed URL: [Link]

-

Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society URL: [Link]

-

Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: NIH National Library of Medicine URL: [Link]

-

Title: MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation Source: PubMed URL: [Link]

-

Title: A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates Source: NIH National Library of Medicine URL: [Link]

-

Title: Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis Source: NIH National Library of Medicine URL: [Link]

-

Title: Preparation of MIDA Anhydride and Reaction with Boronic Acids Source: Organic Syntheses URL: [Link]

-

Title: A Mild and Simple Method for Making MIDA Boronates Source: ChemRxiv URL: [Link]

-

Title: Recent advances in the synthesis and reactivity of MIDA boronates Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Recent progress in the synthesis of pyridinylboronic acids and esters Source: Arkivoc URL: [Link]

-

Title: Preparation of MIDA Anhydride and Reaction with Boronic Acids Source: NIH National Library of Medicine URL: [Link]

-

Title: A Mild Method for Making MIDA Boronates Source: Organic Letters (via Scribd) URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. scribd.com [scribd.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Stability of 4-Pyridinylboronic Acid MIDA Ester: From Benchtop to Reaction Vessel

For researchers, medicinal chemists, and professionals in drug development, the reliability of building blocks is paramount. Boronic acids are foundational reagents in modern synthetic chemistry, particularly for the Nobel-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often hampered by inherent instability. This is especially true for heteroaromatic derivatives like 4-pyridinylboronic acid, which are prone to degradation pathways that can compromise reaction yields and reproducibility.

This in-depth guide provides a technical overview of the stability of 4-pyridinylboronic acid N-methyliminodiacetic acid (MIDA) ester. We will explore the chemical principles that underpin its enhanced stability compared to the parent boronic acid and present a framework for conducting robust stability studies. The methodologies described herein are designed to provide a comprehensive understanding of the molecule's behavior under various stress conditions, ensuring its effective and reliable use in synthesis.

The Challenge: The Inherent Instability of Heteroaryl Boronic Acids

Heteroaryl boronic acids, including the 4-pyridinyl variant, are notoriously susceptible to decomposition.[1][2][3] This instability manifests through several mechanisms:

-

Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, particularly under acidic or basic conditions.

-

Oxidation: Conversion of the C-B bond to a C-O bond, yielding the corresponding phenol.

-

Polymerization/Trimerization: Dehydrative condensation of boronic acid molecules to form boroxines (cyclic trimers) and other oligomeric species.[2][3]

These degradation processes are often accelerated by heat, light, moisture, and the very conditions required for cross-coupling reactions.[3] The consequence is a reagent with a limited shelf-life and inconsistent reactivity, leading to diminished yields and the formation of complex impurity profiles.

The Solution: MIDA Ester Protection

The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to the instability of boronic acids.[2] By chelating the boronic acid with the tridentate MIDA ligand, the boron center's hybridization is shifted from a reactive sp² state to a more stable, tetracoordinate sp³ state.[4] This structural change has profound implications for stability:

-

Enhanced Benchtop Stability: 4-Pyridinylboronic acid MIDA ester is a solid that is indefinitely stable when stored on the benchtop under air.[4][5] This contrasts sharply with the parent boronic acid, which can show significant degradation in a matter of days.[3]

-

Chromatographic Compatibility: The MIDA ester is stable to silica gel chromatography, allowing for high purification standards that are often not feasible for the free boronic acid.[4][5][6]

-

Orthogonal Reactivity: The MIDA-protected boronate is unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions, even at elevated temperatures (up to 80 °C).[4] This allows for selective reactions at other sites within a molecule.

The true elegance of the MIDA protecting group lies in its controlled release mechanism. The stable MIDA ester can be readily deprotected to liberate the reactive sp² boronic acid in situ under mild aqueous basic conditions (e.g., 1 M NaOH, NaHCO₃) at room temperature.[4][6] This "slow-release" approach minimizes the concentration of the unstable boronic acid in the reaction mixture at any given time, thereby suppressing its degradation and maximizing its participation in the desired cross-coupling reaction.[2][7]

Designing a Robust Stability Study

To rigorously evaluate the stability of this compound, a well-designed study that subjects the compound to a range of relevant stress conditions is essential. The following experimental framework provides a comprehensive approach.

Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

-

Detection: UV spectrophotometer, monitoring at a wavelength appropriate for the pyridine ring (e.g., 254 nm).

-

Validation: The method must be able to resolve the this compound peak from potential degradants, such as the parent boronic acid, pyridine, and any boroxine-related species.

Stress Conditions

The following conditions are designed to probe the compound's stability under scenarios it might encounter during storage and use.

| Stress Condition | Rationale | Typical Parameters |

| Solid-State (Benchtop) | To simulate standard laboratory storage. | Ambient temperature and light, exposed to air. |

| Elevated Temperature (Solid) | To accelerate potential solid-state degradation. | 40 °C, 60 °C in a calibrated oven. |

| Hydrolytic (pH range) | To assess stability in aqueous environments and determine the kinetics of deprotection. | pH 2 (0.01 M HCl), pH 7 (water), pH 10 (0.01 M NaOH). |

| Oxidative | To evaluate susceptibility to oxidation. | 3% Hydrogen Peroxide in a suitable solvent (e.g., acetonitrile/water). |

| Photostability | To determine sensitivity to light. | Exposure to a controlled light source (ICH Q1B guidelines). |

Experimental Workflow

The following diagram illustrates a typical workflow for a stability study.

Caption: Primary degradation (deprotection) pathway of this compound.

Summary of Expected Stability Data

| Stress Condition | Expected Outcome | Primary Degradant(s) |

| Solid-State (Benchtop, ≤ 60°C) | >99% remaining after several weeks. | None significant. |

| Hydrolytic (pH 2) | High stability; >95% remaining after 48h. | Minimal hydrolysis to boronic acid. |

| Hydrolytic (pH 7) | Moderate stability; slow hydrolysis observed. | 4-Pyridinylboronic acid. |

| Hydrolytic (pH 10) | Rapid hydrolysis; <10% remaining after 1h. | 4-Pyridinylboronic acid. |

| Oxidative (H₂O₂) | High stability of the MIDA ester itself. | None significant from the ester. |

| Photostability | High stability. | None significant. |

Conclusion and Best Practices

This compound is a robust and highly stable surrogate for its notoriously unstable parent boronic acid. Its stability on the benchtop and to a wide range of chemical conditions simplifies handling, purification, and storage, making it a superior building block for synthetic applications.

Key Recommendations for Use:

-

Storage: Store as a solid at ambient temperature, protected from excessive moisture. Refrigeration at -20°C can be used for long-term archival. * Handling: No special precautions are needed for handling in air.

-

Reaction Setup: For cross-coupling reactions, the MIDA ester can be added directly to the reaction mixture along with the other components.

-

Deprotection: Deprotection and subsequent reaction are typically initiated by the addition of an aqueous base as the final step in the reaction setup. The rate of deprotection can be tuned by the choice of base, temperature, and solvent system to optimize the yield of the desired cross-coupling product. [7] By understanding the stability profile of this compound and employing the controlled release strategies it enables, researchers can unlock new possibilities in the synthesis of complex molecules, confident in the integrity and reliability of their chemical building blocks.

References

-

MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Center for Biotechnology Information (PMC - NIH). [Link]

-

MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. ResearchGate. [Link]

-

MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]

-

meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Royal Society of Chemistry Publishing. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Sci-Hub. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Center for Biotechnology Information (PMC - NIH). [Link]

-

Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Center for Biotechnology Information (PMC - NIH). [Link]

Sources

- 1. Sci-Hub. MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions / Synfacts, 2009 [sci-hub.box]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism and Application of MIDA Protection on Boronic Acids

Introduction: The Challenge of Boronic Acid Instability in Modern Synthesis

Boronic acids are indispensable reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone for the formation of carbon-carbon bonds, particularly in the pharmaceutical and materials science industries. However, the utility of many boronic acids is hampered by their inherent instability.[1][2] Many classes of boronic acids, including 2-heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition on the benchtop under air through processes like protodeboronation, oxidation, and polymerization.[1] This instability not only complicates storage but also leads to diminished efficiency in cross-coupling reactions, as the rate of decomposition can compete with the desired catalytic cycle.[1]

To address this long-standing challenge, the development of robust protecting groups for boronic acids has been a significant area of research. An ideal protecting group should render the boronic acid stable to ambient conditions and a wide range of synthetic transformations, yet be readily cleavable under specific, mild conditions to regenerate the active boronic acid. The discovery of N-methyliminodiacetic acid (MIDA) as a protecting group has provided a transformative solution to this problem.[1][3] MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography and a broad array of reaction conditions, yet can be deprotected to release the corresponding boronic acid in a controlled manner.[3][4][5][6] This guide provides an in-depth technical overview of the mechanism of MIDA protection, the principles governing its application, and its revolutionary impact on modern synthetic strategies, particularly in the realm of iterative cross-coupling.

The Core Mechanism: Rehybridization and Attenuated Reactivity

The effectiveness of MIDA as a protecting group stems from a fundamental change in the electronic structure of the boron atom. In a free boronic acid, the boron atom is sp²-hybridized, possessing a vacant p-orbital that imparts Lewis acidity and facilitates the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2][7] The MIDA ligand, being a trivalent chelating agent, coordinates to the boron atom through its nitrogen and two carboxylate oxygens. This coordination forces a rehybridization of the boron center from a trigonal planar sp² geometry to a tetrahedral sp³ geometry.[2]

This structural change has profound consequences for the reactivity of the boron species. The sp³-hybridized MIDA boronate is coordinatively saturated, and the lone pair of electrons from the nitrogen atom effectively shields the boron center, dramatically reducing its Lewis acidity.[7] As a result, MIDA boronates are unreactive towards transmetalation under standard anhydrous cross-coupling conditions, effectively "pausing" their participation in the Suzuki-Miyaura reaction.[2] This reversible attenuation of reactivity is the cornerstone of the MIDA protection strategy.

Below is a diagram illustrating the reversible protection of a boronic acid with MIDA.

Caption: Reversible MIDA protection of a boronic acid.

Formation and Stability of MIDA Boronates

MIDA boronates are typically synthesized by a dehydrative condensation reaction between a boronic acid and N-methyliminodiacetic acid.[8] While early procedures involved high temperatures, milder methods utilizing MIDA anhydride have been developed, expanding the scope to include more sensitive boronic acid substrates.[8][9]

Once formed, MIDA boronates exhibit remarkable stability, which is a key advantage over unprotected boronic acids and other boronic acid surrogates.

| Compound Class | Stability of Boronic Acid (15 days, benchtop, air) | Stability of MIDA Boronate (≥60 days, benchtop, air) |

| 2-Furanboronic acid | Significant decomposition | >95% remaining |

| 2-Pyrroleboronic acid | Significant decomposition | >95% remaining |

| 2-Indoleboronic acid | Significant decomposition | >95% remaining |

| Vinylboronic acid | Significant decomposition | >95% remaining |

| Cyclopropylboronic acid | Significant decomposition | >95% remaining |

| 2-Pyridylboronic acid | Notoriously unstable | Chemically pure and air-stable solid |

Data compiled from studies by Burke and coworkers.[3]

This exceptional benchtop stability allows for long-term storage and convenient handling of otherwise labile boronic acid precursors.[3][6] Furthermore, MIDA boronates are generally compatible with silica gel chromatography, enabling their purification to high levels, a task that is often challenging for many free boronic acids.[3][6][8][9] Their stability also extends to a wide range of synthetic reagents, allowing for the multi-step synthesis of complex MIDA boronate building blocks from simpler precursors.[4][10]

Controlled Deprotection: The Key to Reactivity

The utility of MIDA boronates as protecting groups is critically dependent on the ability to efficiently and selectively cleave the MIDA ligand to liberate the free boronic acid. This deprotection is achieved through hydrolysis under aqueous basic conditions. The rate of this hydrolysis can be finely tuned by the choice of base, providing a powerful tool for controlling the release of the reactive boronic acid.[11]

Two Mechanisms of Hydrolysis

Recent mechanistic studies have revealed that MIDA boronate hydrolysis can proceed through two distinct pathways.[11]

-

Base-Mediated Hydrolysis: This is a fast process that involves the rate-limiting attack of a hydroxide ion on one of the MIDA carbonyl carbons. This pathway is dominant at higher pH and is responsible for the rapid deprotection observed with strong aqueous bases like NaOH.

-

Neutral Hydrolysis: This is a slower mechanism that does not require an exogenous base and involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules. This pathway becomes significant under conditions where the concentration of hydroxide is low.

The interplay between these two mechanisms is dictated by factors such as pH, water activity, and mass transfer between phases.[11] This understanding allows for the rational control of the deprotection rate.

"Fast" vs. "Slow-Release" Cross-Coupling

The ability to modulate the deprotection rate has led to two primary modes of application in cross-coupling reactions:

-

Fast Deprotection: Treatment of a MIDA boronate with a strong aqueous base, such as 1 M NaOH, at room temperature leads to rapid hydrolysis (often within minutes), generating the free boronic acid in solution for subsequent cross-coupling.[2][12] This approach is suitable for stable boronic acids.

-

Slow-Release Cross-Coupling: For unstable boronic acids, a rapid release into the reaction mixture can lead to decomposition before cross-coupling can occur.[1] To overcome this, a "slow-release" strategy is employed using a milder aqueous base, such as K₃PO₄.[3] Under these conditions, the MIDA boronate is slowly hydrolyzed in situ, maintaining a low, steady-state concentration of the unstable boronic acid. This ensures that the rate of cross-coupling is faster than the rate of decomposition, leading to significantly improved yields.[1] The rate of this slow release can be further adjusted by varying the temperature.[3]

The diagram below illustrates the concept of slow-release cross-coupling.

Caption: Slow-release of an unstable boronic acid from a MIDA boronate.

Application in Iterative Cross-Coupling: A Paradigm Shift in Synthesis

Perhaps the most significant application of MIDA boronate chemistry is in the field of iterative cross-coupling (ICC).[4][13] This strategy, analogous to solid-phase peptide synthesis, allows for the sequential, controlled assembly of complex small molecules from a collection of bifunctional building blocks.[4][8][9][13]

The building blocks for ICC are typically halo-MIDA boronates, which possess a halide for cross-coupling and a MIDA-protected boronic acid for the subsequent coupling step. The process involves a repeated cycle of deprotection and coupling.

The Iterative Cross-Coupling Cycle

The general workflow for a single cycle of iterative cross-coupling is as follows:

-

Deprotection: The MIDA group on the growing molecular chain is removed using mild aqueous base (e.g., NaOH) to reveal the free boronic acid.

-

Cross-Coupling: The newly formed boronic acid is then subjected to Suzuki-Miyaura cross-coupling with the next halo-MIDA boronate building block.

-

Purification: A key innovation in this area is the "catch-and-release" purification protocol. MIDA boronates exhibit a unique binary affinity for silica gel; they are immobile in solvents like diethyl ether but are readily eluted with tetrahydrofuran (THF).[8][9] This allows for a simple and efficient purification of the MIDA boronate product after each coupling step, which has been crucial for the automation of this process.[8][13]

This cycle can be repeated to systematically build up complex molecular architectures.[4] This building-block-based approach has enabled the synthesis of numerous natural products, pharmaceuticals, and materials.[5][6][13]

The following diagram outlines the iterative cross-coupling workflow.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 7. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]

- 13. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Development of MIDA Boronates

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in modern organic synthesis and drug discovery. Their remarkable benchtop stability, compatibility with a wide range of reaction conditions, and capacity for controlled, slow release of boronic acids have addressed long-standing challenges associated with the handling and use of traditionally unstable organoboron compounds. This guide provides an in-depth exploration of the discovery, development, and application of MIDA boronates, offering field-proven insights into their synthesis, mechanistic underpinnings, and utility in complex chemical syntheses.

Introduction: The Genesis of a Solution to Boronic Acid Instability

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the utility of this powerful reaction has historically been hampered by the inherent instability of many boronic acids.[1] These compounds are often susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, complicating their storage, purification, and efficient use in cross-coupling reactions.

Recognizing this critical limitation, the research group of Professor Martin D. Burke at the University of Illinois at Urbana-Champaign sought to develop a general method for reversibly attenuating the reactivity of boronic acids.[2] The central hypothesis was that the reactivity of a boronic acid in the Suzuki-Miyaura reaction is dependent on a vacant, Lewis acidic p-orbital on the boron atom, which is necessary for transmetalation.[3] By reversibly shielding this p-orbital through complexation with a suitable ligand, the boronic acid could be rendered inert to cross-coupling conditions, yet its reactivity could be restored on demand.

This line of inquiry led to the development of N-methyliminodiacetic acid (MIDA) as a trivalent ligand capable of forming a stable, coordinatively saturated complex with boronic acids.[4] The resulting MIDA boronates proved to be exceptionally stable, crystalline solids that are compatible with a wide range of synthetic reagents and purification techniques, including silica gel chromatography.[5][6] This breakthrough provided the foundation for a new paradigm in organic synthesis, enabling the iterative assembly of complex molecules from a collection of stable, bifunctional building blocks.[3][7]

The Unique Chemistry of MIDA Boronates: Stability and Controlled Release

The exceptional utility of MIDA boronates stems from a delicate balance between stability and controlled reactivity. This section delves into the structural features that confer their remarkable stability and the mechanistic details of their controlled hydrolysis to release the parent boronic acid.

Structural Basis for Stability

The stability of MIDA boronates is attributed to the formation of a dative bond between the nitrogen atom of the MIDA ligand and the boron atom of the boronic acid. This interaction creates a tetracoordinate, sp3-hybridized boron center, effectively shielding the otherwise reactive, vacant p-orbital.[4] X-ray crystallographic and NMR studies have provided crucial insights into the kinetically inaccessible nature of this boron p-orbital and the nitrogen lone pair, which accounts for their unique stability.[6] This structural arrangement renders MIDA boronates unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures.

The Dual Mechanisms of Hydrolysis: A Tale of Fast and Slow Release

A key feature that underpins the broad applicability of MIDA boronates is the ability to control the rate of boronic acid release through carefully chosen hydrolysis conditions.[8] Mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis: a base-mediated mechanism and a neutral mechanism.[9][10][11]

-

Base-Mediated Hydrolysis (Fast Release): In the presence of a strong aqueous base, such as sodium hydroxide, MIDA boronates undergo rapid hydrolysis.[8] This pathway involves a rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons and can be more than three orders of magnitude faster than the neutral pathway.[9][10][11] This "fast release" is typically employed for the quantitative deprotection of the MIDA group to generate the free boronic acid.

-

Neutral Hydrolysis (Slow Release): Under neutral or mildly basic conditions, such as with aqueous potassium phosphate (K₃PO₄), MIDA boronates undergo a much slower hydrolysis.[8][12] This "neutral" pathway does not require an external acid or base and involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[9][10][11] This "slow release" mechanism is particularly advantageous in cross-coupling reactions involving unstable boronic acids, as it allows for the in situ generation of the reactive boronic acid at a rate that matches its consumption in the catalytic cycle, thereby minimizing decomposition.[12]

The interplay between these two mechanisms is dictated by factors such as pH, water activity, and mass-transfer rates between phases.[8][9][10][11] This nuanced understanding allows for the rational tuning of boronic acid release for specific synthetic applications.[13]

Synthesis and Purification of MIDA Boronates: Practical Methodologies

The accessibility of MIDA boronates is crucial for their widespread adoption. Several methods have been developed for their synthesis, with a focus on operational simplicity and compatibility with a broad range of functional groups.

Dehydrative Condensation

The most common method for preparing MIDA boronates involves the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA) under high-temperature conditions, often with azeotropic removal of water.[5] While effective for many simple MIDA boronates, these conditions can be too harsh for sensitive boronic acids.[5]

MIDA Anhydride: A Milder Approach

To address the limitations of the high-temperature condensation method, a milder procedure utilizing MIDA anhydride has been developed.[14][15][16] MIDA anhydride serves as both the MIDA ligand source and an in situ desiccant, enabling the synthesis of MIDA boronates under significantly milder conditions.[14][17] This method has expanded the scope of accessible MIDA boronates to include those derived from more sensitive boronic acids.[14]

Purification: Leveraging Unique Properties

A significant advantage of MIDA boronates is their compatibility with standard purification techniques. Unlike many boronic acids, MIDA boronates are generally stable to silica gel chromatography, allowing for their isolation in high purity.[5][6] Their high crystallinity also facilitates purification by recrystallization.[5][18] This ease of purification is a critical factor in the preparation of high-quality building blocks for complex synthesis.

Applications in Organic Synthesis: Enabling Complex Molecule Construction

The unique properties of MIDA boronates have made them invaluable tools in a wide array of synthetic applications, most notably in Suzuki-Miyaura cross-coupling and iterative synthesis strategies.

Slow-Release Suzuki-Miyaura Cross-Coupling

The ability of MIDA boronates to undergo slow release of boronic acids has revolutionized the Suzuki-Miyaura cross-coupling of unstable substrates.[12] This approach has proven particularly effective for notoriously unstable boronic acids, such as those of 2-heterocycles, vinyl groups, and cyclopropyl moieties.[1] By maintaining a low steady-state concentration of the free boronic acid, side reactions are minimized, leading to significantly improved yields and reaction scope.[4][12]

Iterative Cross-Coupling: A Platform for Automated Synthesis

The concept of iterative cross-coupling, inspired by the automated solid-phase synthesis of peptides and oligonucleotides, represents a paradigm shift in the construction of small molecules.[3] MIDA boronates are ideally suited for this strategy due to their ability to act as protected boronic acid surrogates.[3][7] In this approach, bifunctional building blocks containing both a halide and a MIDA boronate are sequentially coupled, with the MIDA group serving to mask the reactivity of the boronic acid moiety until the desired coupling step.[3] This iterative process allows for the rapid and systematic assembly of complex molecular architectures.[7][18] The development of an automated synthesis platform based on this technology has further democratized the synthesis of complex small molecules.[7]

Synthesis of Complex Boronic Acids

The stability of the MIDA boronate group to a wide range of reaction conditions has enabled the multistep synthesis of complex boronic acids from simpler MIDA boronate starting materials.[6] This allows for the introduction of the boronic acid functionality early in a synthetic sequence, with the MIDA group serving as a robust protecting group throughout subsequent transformations.[19] This has greatly expanded the diversity of accessible boronic acid building blocks for use in complex molecule synthesis.[6]

MIDA Boronates in Drug Discovery and Development

The impact of MIDA boronates extends significantly into the realm of drug discovery and development. Their stability, ease of handling, and predictable reactivity make them highly attractive for the synthesis of compound libraries for high-throughput screening.[20] The ability to reliably synthesize and purify complex, three-dimensional molecules using MIDA and the more recently developed TIDA (tetramethyl N-methyliminodiacetic acid) boronates is accelerating the discovery of new therapeutic agents.[2][21][22] Boron-containing compounds themselves are of increasing interest as pharmacophores, and MIDA boronates provide a versatile platform for the synthesis and evaluation of novel boron-containing drug candidates.[23]

Experimental Protocols

General Procedure for the Synthesis of MIDA Boronates using MIDA Anhydride

Caution: Perform all reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

To a vial equipped with a magnetic stir bar, add the boronic acid (1.0 equiv), MIDA anhydride (1.1 equiv), and anhydrous dioxane.

-

Seal the vial and heat the mixture with stirring. Reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be directly purified by silica gel chromatography to afford the desired MIDA boronate.

For a detailed, kit-based protocol, refer to the procedure developed by Burke and coworkers.[14][16]

General Procedure for Slow-Release Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and potassium phosphate (K₃PO₄, 7.5 equiv).

-

Add a solvent system of dioxane and water (typically 5:1).

-

Degas the mixture and heat to the desired temperature (e.g., 60 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, perform an aqueous workup and purify the product by silica gel chromatography.

Note: Optimal conditions, including catalyst, ligand, base, and temperature, may vary depending on the specific substrates.[1]

Visualizations

Structure of a MIDA Boronate

Caption: General structure of a MIDA boronate, highlighting the tetracoordinate boron center.

MIDA Boronate Hydrolysis Mechanisms

Caption: The dual pathways for MIDA boronate hydrolysis leading to fast or slow release of the boronic acid.

Iterative Cross-Coupling Workflow

Caption: A simplified workflow for iterative cross-coupling using MIDA boronate building blocks.

Conclusion and Future Outlook

The discovery and development of MIDA boronates have fundamentally changed the landscape of organic synthesis. By providing a general solution to the long-standing problem of boronic acid instability, these reagents have unlocked new possibilities for the construction of complex molecules. The principles of stability through coordinative saturation and controlled reactivity through dual hydrolysis mechanisms have proven to be powerful concepts that are now being extended to other classes of organoboron reagents. As the library of MIDA boronate building blocks continues to expand and the automation of iterative cross-coupling becomes more widespread, the synthesis of small molecules will become increasingly accessible to a broader range of scientists, accelerating innovation in medicine, materials science, and beyond.

References

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship, University of California. [Link]

-

Request PDF. (2016, November). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

-

Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 15(15), 3746–3749. [Link]

-

Mikhalkina, S., Koy, M., Michinobu, T., & Bakulev, V. (2022). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules, 55(1), 226–234. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. [Link]

-

NSF Molecule Maker Lab Institute. (n.d.). Martin D. Burke. Retrieved from [Link]

-

SciSpace. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]

-

Organic Syntheses. (n.d.). A Mild Method for Making MIDA Boronates. Retrieved from [Link]

-

Li, J., Grillo, A. S., & Burke, M. D. (2012). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research, 45(4), 633–645. [Link]

-

Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(94), 13298–13316. [Link]

-

Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]

-

Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

-

ResearchGate. (n.d.). MIDA boronate library synthesized and screened for biological activity. Retrieved from [Link]

-

Kelly, A. R., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(24), 9408–9414. [Link]

-

Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]

-

Morressier. (2020, August 20). Mild and simple method for making MIDA boronates. [Link]

-

Semantic Scholar. (2020). A Mild Method for Making MIDA Boronates. [Link]

-

Damon Runyon Cancer Research Foundation. (2022, March 4). New molecular building kit “blows door wide open” for drug development. [Link]

-

Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]

-

Maher, T. J., & Burke, M. D. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation. Angewandte Chemie International Edition, 62(40), e202307811. [Link]

-

Chem-Station. (2014, February 9). MIDA boronate. [Link]

-

Vedejs, E., & Gravel, M. (2003). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 68(20), 7629–7633. [Link]

-

Vedejs, E., & Gravel, M. (2003). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. [Link]

-

Kelly, A. R., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Illinois Experts. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Martin D. Burke - NSF-MMLI [moleculemaker.org]

- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms [escholarship.org]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mild and simple method for making MIDA boronates [morressier.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. experts.illinois.edu [experts.illinois.edu]

- 18. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 19. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. New molecular building kit “blows door wide open” for drug development | New Discoveries [damonrunyon.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Pyridinylboronic Acid MIDA Ester: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridinylboronic acid MIDA ester is a stable, crystalline solid that serves as a versatile building block in modern organic synthesis. Its growing importance, particularly in the realm of pharmaceutical and materials science, stems from its unique ability to act as a bench-top stable surrogate for the otherwise unstable 4-pyridinylboronic acid. The N-methyliminodiacetic acid (MIDA) ligand protects the boronic acid moiety, rendering the compound robust to a wide range of reaction conditions, including chromatography, yet allowing for the controlled, slow release of the reactive boronic acid under specific basic conditions. This attribute makes it an invaluable reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the synthesis of complex molecules with high precision and yield. This guide provides a comprehensive overview of the physical and spectral properties of this compound, detailed protocols for its synthesis and application, and essential safety information.

Chemical and Physical Properties

This compound is a white to off-white solid that is stable under ambient conditions.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1104636-72-7 | [2][3] |

| Molecular Formula | C₁₀H₁₁BN₂O₄ | [2] |

| Molecular Weight | 234.02 g/mol | [2] |

| Appearance | Solid | [2][3] |

| Melting Point | >300 °C (for the parent boronic acid) | |

| Solubility | Soluble in hot acetonitrile and DMF. Insoluble in its unreacted form. | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a MIDA boronate will characteristically show signals for the MIDA ligand protons and the protons of the aryl group. For this compound, the expected signals are:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | d | 2H | Protons ortho to the nitrogen in the pyridine ring |

| ~7.5 | d | 2H | Protons meta to the nitrogen in the pyridine ring |

| ~4.2 | d | 2H | One set of diastereotopic methylene protons of the MIDA ligand |

| ~3.9 | d | 2H | The other set of diastereotopic methylene protons of the MIDA ligand |

| ~2.8 | s | 3H | Methyl protons of the MIDA ligand |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl carbons of the MIDA ligand |

| ~150 | Carbons ortho to the nitrogen in the pyridine ring |

| ~140 | Carbon attached to boron |

| ~125 | Carbons meta to the nitrogen in the pyridine ring |

| ~62 | Methylene carbons of the MIDA ligand |

| ~48 | Methyl carbon of the MIDA ligand |

Note: The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.[4]

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids and their esters. The chemical shift is indicative of the coordination state of the boron atom. For MIDA boronates, the boron is tetracoordinated and sp³-hybridized, resulting in a characteristic upfield shift compared to the tricoordinated sp²-hybridized boronic acids.

| Chemical Shift (δ) ppm | Assignment |

| 10 - 15 | Tetracoordinated boron in the MIDA ester |

Note: The chemical shift is relative to BF₃·OEt₂.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1750 | C=O stretching of the ester groups in the MIDA ligand |

| ~1600 | C=N and C=C stretching of the pyridine ring |

| ~1350 | B-N stretching |

| ~1100 | B-O stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Assignment |

| 235.0 | [M+H]⁺ |

| 257.0 | [M+Na]⁺ |

Synthesis of this compound

The synthesis of this compound is reliably achieved through the reaction of 4-pyridinylboronic acid with N-methyliminodiacetic anhydride (MIDA anhydride).[7][8] The following is a detailed protocol adapted from a procedure published in Organic Syntheses.[7]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Part 1: Synthesis of MIDA Anhydride

-

Reagents and Equipment:

-

N-Methyliminodiacetic acid

-

Acetic anhydride

-

Pyridine

-

Toluene

-

Diethyl ether

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add N-methyliminodiacetic acid.

-

Add acetic anhydride followed by a catalytic amount of pyridine.

-

Heat the mixture to 70 °C with stirring for 2-3 hours, or until the reaction is complete (monitored by ¹H NMR).

-

Cool the reaction mixture to room temperature and remove the volatiles under reduced pressure.

-

Add toluene and co-evaporate to remove residual acetic acid and pyridine.

-

The crude MIDA anhydride can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield a white crystalline solid.

-

Part 2: Synthesis of this compound

-

Reagents and Equipment:

-

4-Pyridinylboronic acid

-

MIDA anhydride

-

Anhydrous dioxane

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Filtration apparatus

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-pyridinylboronic acid and MIDA anhydride (typically 1.1-1.5 equivalents).

-

Add anhydrous dioxane to the flask.

-

Heat the suspension to 80 °C with vigorous stirring. The reaction progress can be monitored by the dissolution of the starting materials. The reaction is typically complete within 12-24 hours.

-

Cool the reaction mixture to room temperature.

-

The product often precipitates upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold dioxane or diethyl ether, and dry under vacuum.

-

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The MIDA ester serves as a stable precursor that slowly releases the active boronic acid in situ under the basic reaction conditions, which is particularly advantageous when using unstable boronic acids.[9][10]

Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle utilizing a MIDA boronate.

Representative Protocol for Suzuki-Miyaura Coupling

-

Reagents and Equipment:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source and a ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, toluene, DMF, often with a small amount of water)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate

-

-

Procedure:

-

To a Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Handling, Storage, and Safety

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] It is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is the exclamation mark (GHS07).[3]

For long-term storage, the compound should be kept in a tightly sealed container in a dry and cool place, ideally between 2-8 °C.[3]

References

-

Gillis, E. P.; Burke, M. D. Preparation of MIDA Anhydride and Reaction with Boronic Acids. Org. Synth.2022 , 99, 92-112. [Link]

-

Washton, N. M.; et al. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. J. Phys. Chem. A2010 , 114 (28), 7509–7523. [Link]

-

Supporting Information for: Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. [Link]

-

Kara, H.; Gungor, E. Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. Dergipark2021 , 9(2), 750-756. [Link]

-

Lee, S. J.; et al. A Mild and Simple Method for Making MIDA Boronates. ChemRxiv2019 . [Link]

-

Chen, C.-H.; et al. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers2023 , 15(1), 143. [Link]

-

ResearchGate. ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a mixture... [Link]

-

Dick, G. R.; et al. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Org. Lett.2010 , 12(10), 2314-2317. [Link]

-

Smith, M. K.; et al. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. J. Org. Chem.2022 , 87(22), 15089–15096. [Link]

-

PubChem. (Pyridin-4-yl)boronic acid. [Link]

-

Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

Sources

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 2. 4-ピリジニルボロン酸 MIDA エステル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 1104636-72-7 [sigmaaldrich.com]

- 4. 1104636-72-7 | this compound | Organoborons | Ambeed.com [ambeed.com]

- 5. mdpi.com [mdpi.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound | 1104636-72-7 [sigmaaldrich.com]